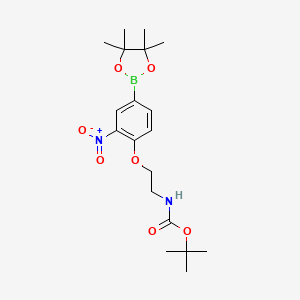
Terbium edetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terbium edetate is a coordination compound formed between the rare earth metal terbium and ethylenediaminetetraacetic acid (EDTA) Terbium is a lanthanide element known for its unique optical and magnetic properties EDTA is a chelating agent that can form stable complexes with metal ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of terbium edetate typically involves the reaction of terbium salts, such as terbium chloride or terbium nitrate, with EDTA in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the complete chelation of terbium ions by EDTA. The general reaction can be represented as follows:
Tb3++EDTA4−→Tb(EDTA)−
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where terbium salts are mixed with EDTA in reactors. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product. The purity of the compound is crucial for its applications, especially in medical and research fields.
Types of Reactions:
Oxidation and Reduction: Terbium in this compound can undergo oxidation and reduction reactions, although it predominantly exists in the +3 oxidation state.
Substitution Reactions: The EDTA ligand in this compound can be substituted by other ligands under specific conditions, leading to the formation of different terbium complexes.
Common Reagents and Conditions:
Oxidizing Agents: Ozone or electrochemical methods can oxidize terbium to higher oxidation states.
Reducing Agents: Hydrogen gas or other reducing agents can reduce terbium ions.
Substitution Reagents: Other chelating agents or ligands can replace EDTA in the complex.
Major Products Formed:
Oxidation: Terbium(IV) complexes.
Reduction: Terbium(II) complexes.
Substitution: New terbium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Terbium edetate is used as a luminescent probe in various chemical analyses due to the unique optical properties of terbium ions. It can be employed in fluorescence spectroscopy and as a marker in analytical chemistry.
Biology: In biological research, this compound is used as a fluorescent tag for biomolecules. Its ability to emit green fluorescence under ultraviolet light makes it useful in imaging and diagnostic applications.
Medicine: this compound has potential applications in nuclear medicine, particularly in imaging and radiotherapy. Terbium isotopes, such as terbium-161, can be incorporated into the edetate complex for targeted radiotherapy.
Industry: In the industrial sector, this compound is used in the production of phosphors for lighting and display technologies. Its luminescent properties are harnessed in the manufacturing of energy-efficient lighting solutions.
Wirkmechanismus
The mechanism of action of terbium edetate in its various applications is primarily based on the unique properties of terbium ions. In fluorescence applications, the terbium ion absorbs ultraviolet light and emits visible green light, which can be detected and measured. In radiotherapy, terbium isotopes emit radiation that can target and destroy cancer cells. The chelation by EDTA ensures the stability and solubility of terbium ions in biological and chemical environments.
Vergleich Mit ähnlichen Verbindungen
Europium edetate: Similar to terbium edetate, europium edetate is used for its luminescent properties, emitting red light under ultraviolet excitation.
Gadolinium edetate: Used as a contrast agent in magnetic resonance imaging (MRI) due to the paramagnetic properties of gadolinium.
Samarium edetate: Employed in radiotherapy for its radioactive isotopes.
Uniqueness of this compound: this compound is unique due to the specific optical properties of terbium ions, which emit green fluorescence. This makes it particularly valuable in applications requiring green luminescence, such as certain types of imaging and display technologies. Additionally, the potential use of terbium isotopes in nuclear medicine adds to its distinctiveness compared to other lanthanide edetate complexes.
Eigenschaften
CAS-Nummer |
15158-65-3 |
|---|---|
Molekularformel |
C10H12N2O8Tb- |
Molekulargewicht |
447.14 g/mol |
IUPAC-Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;terbium(3+) |
InChI |
InChI=1S/C10H16N2O8.Tb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4 |
InChI-Schlüssel |
GZXQSYICIHZFJL-UHFFFAOYSA-J |
Kanonische SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Tb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


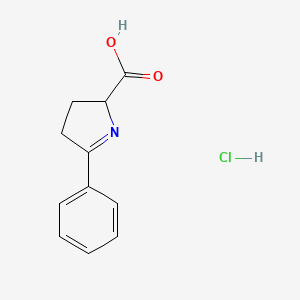

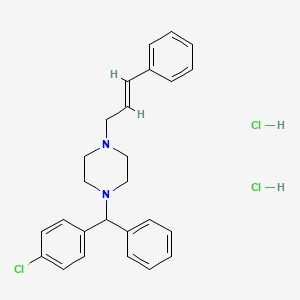
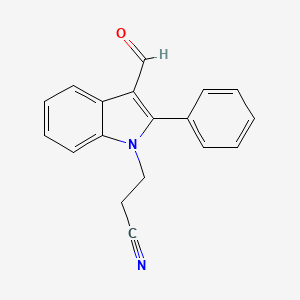
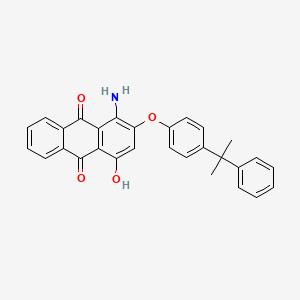
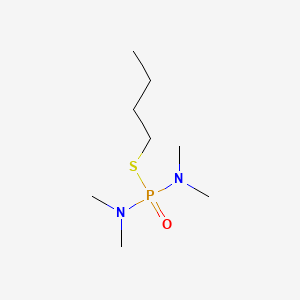
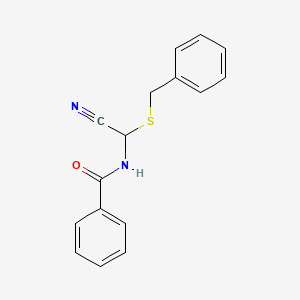

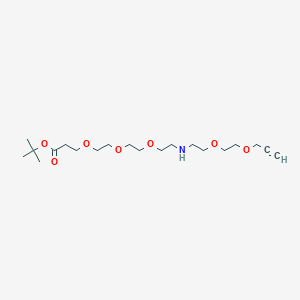
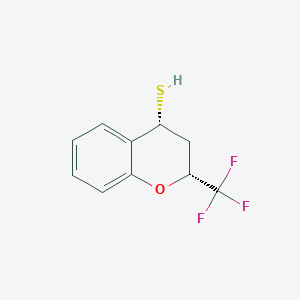
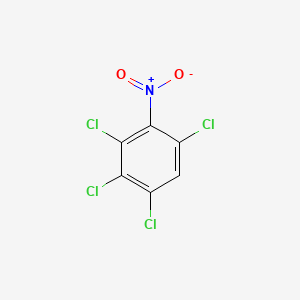

![8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13730459.png)
